molecular formula C25H29N3O3S2 B2872473 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312755-11-6

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2872473
CAS RN: 312755-11-6
M. Wt: 483.65
InChI Key: ZEFGFVQSQGXOPK-UHFFFAOYSA-N
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Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers and autoimmune diseases. In

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium Tuberculosis Inhibitors

A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis (MTB) and showed promising results, with one compound exhibiting significant activity across tests with a minimum inhibitory concentration (MIC) of 28.44 μM and no cytotoxicity at 50 μM (V. U. Jeankumar et al., 2013).

Crystal Structure Studies and DFT Calculations

Two novel compounds were synthesized and their structures confirmed by X-ray diffraction studies. Density Functional Theory (DFT) calculations helped understand the reactive sites for electrophilic and nucleophilic attacks. These compounds exhibited intermolecular hydrogen bonds contributing to crystal packing, showcasing their potential for further pharmaceutical development (K. Kumara et al., 2017).

Antimicrobial Activity of N-Substituted Derivatives

A series of N-substituted derivatives were synthesized and evaluated for their antimicrobial activity, displaying moderate to significant activity against both Gram-negative and Gram-positive bacteria. This research highlights the compound's potential as a basis for developing new antimicrobial agents (H. Khalid et al., 2016).

Antimicrobial and Antifungal Agents

A series of 2-phenylamino-thiazole derivatives were synthesized and tested for antimicrobial activity. Some synthesized molecules were more potent than reference drugs against pathogenic strains used in the study, particularly against Gram-positive strains, indicating their potential for development into new antimicrobial and antifungal agents (D. Bikobo et al., 2017).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase activity. This study found that certain compounds, especially those with bulky moieties or alkyl/phenyl groups at specific positions, showed significant inhibitory activity against acetylcholinesterase, suggesting their potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-25(2,3)20-11-7-18(8-12-20)22-17-32-24(26-22)27-23(29)19-9-13-21(14-10-19)33(30,31)28-15-5-4-6-16-28/h7-14,17H,4-6,15-16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFGFVQSQGXOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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